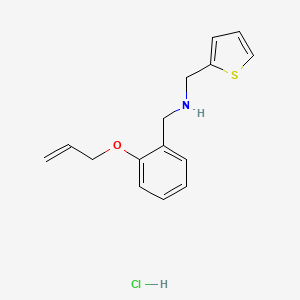![molecular formula C21H28BrClN2O5 B4156002 2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B4156002.png)
2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride
Descripción general
Descripción
2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxyacetamide structure, which is often explored for its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common approach includes the bromination of a phenoxyacetamide precursor, followed by the introduction of the dimethoxyphenyl ethylamine group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound’s unique chemical properties make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-[2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O5.ClH/c1-4-28-19-11-15(9-16(22)21(19)29-13-20(23)25)12-24-8-7-14-5-6-17(26-2)18(10-14)27-3;/h5-6,9-11,24H,4,7-8,12-13H2,1-3H3,(H2,23,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVOGLYYNMACHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC(=C(C=C2)OC)OC)Br)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4155922.png)
![2-(2-bromo-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155930.png)
![N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride](/img/structure/B4155940.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155944.png)


![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B4155967.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B4155981.png)
![2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4155988.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4155994.png)
![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4156004.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4156008.png)
![4-[(3-ethoxypropylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B4156014.png)
![N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-3-ethoxypropan-1-amine;hydrochloride](/img/structure/B4156022.png)
